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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for the investigational

Kv7 potassium channel agonist Ica 105665, with a focus on independent validation and

comparison with the alternative compound, Retigabine. The development of Ica 105665 was

discontinued, and this guide incorporates the findings that led to this decision.

Executive Summary
Ica 105665 (also known as PF-04895162) is a potent opener of neuronal Kv7.2/7.3 and

Kv7.3/7.5 potassium channels.[1] Preclinical studies demonstrated its potential as a broad-

spectrum anticonvulsant. A Phase IIa clinical trial in patients with photosensitive epilepsy

suggested efficacy in reducing the photoparoxysmal response. However, the development of

Ica 105665 was halted due to findings of hepatotoxicity in a Phase I study in healthy

volunteers. This finding represents a critical piece of independent safety validation that

ultimately led to the termination of the compound's development. Retigabine, another Kv7

channel agonist, reached the market for the treatment of partial-onset seizures but was later

withdrawn due to long-term adverse effects, including skin and retinal discoloration. A direct,

head-to-head independent validation of the efficacy of Ica 105665 has not been published.
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Ica 105665 demonstrated broad-spectrum anticonvulsant activity in various animal models.[1]

While specific EC50 values from a comprehensive panel of models are not readily available in

the public domain, it was reported to be effective in models of generalized tonic-clonic, partial,

and treatment-resistant seizures.[2]

Retigabine also showed a broad preclinical efficacy profile in various seizure models.[2][3][4][5]

[6]

Seizure Model Ica 105665 Reported Activity Retigabine Reported Activity

Maximal Electroshock (MES) Active[1] Active[2]

Pentylenetetrazole (PTZ) Active[1] Active[2]

6 Hz Psychomotor Seizure Active[1] Active

Amygdala Kindling Active[1] Active

Clinical Efficacy in Epilepsy
The primary clinical efficacy data for Ica 105665 comes from a Phase IIa study in patients with

photosensitive epilepsy (NCT00979004). The study evaluated the effect of single doses of Ica
105665 on the Standard Photosensitivity Range (SPR).
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Dose of Ica 105665
Number of Responders /

Total Subjects
Response Definition

100 mg 1 / 4

Reduction in SPR of at least

three units at three separate

time points, or complete

suppression of PPR.[1][7]

200 mg 0 / 4

Reduction in SPR of at least

three units at three separate

time points, or complete

suppression of PPR.[1][7]

400 mg
2 / 4 (one with complete

suppression)

Reduction in SPR of at least

three units at three separate

time points, or complete

suppression of PPR.[1][7]

500 mg 4 / 6

Reduction in SPR of at least

three units at three separate

time points, or complete

suppression of PPR.[1][7]

Retigabine was approved for adjunctive treatment of partial-onset seizures. Data from a pivotal

Phase III trial (RESTORE 1) is presented below. A direct comparison in a photosensitive

epilepsy model is not available.

Treatment Group
Median % Reduction in

Seizure Frequency

Responder Rate (≥50%

reduction)

Retigabine (1200 mg/day) 44.3% 44.4%

Placebo 17.5% 17.8%

Safety and Tolerability
The most significant finding regarding the independent validation of Ica 105665's safety profile

was the observation of hepatotoxicity in a Phase I trial (NCT01691274) in healthy volunteers.
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This led to the discontinuation of its development.

Compound Common Adverse Events
Serious Adverse Events

Leading to Discontinuation

Ica 105665
Dizziness, somnolence, ataxia,

tremor.[1]

Hepatotoxicity (Observed in a

Phase I trial)

Retigabine

Dizziness, somnolence,

fatigue, confusion, slurred

speech, urinary retention.[8][9]

Retinal and skin discoloration,

urinary retention.[10][11]

Experimental Protocols
Ica 105665 Phase IIa Photosensitive Epilepsy Study
(NCT00979004)

Study Design: A multi-center, single-blind, placebo-controlled, single-dose, dose-escalation

study.

Participants: Patients with a stable history of photosensitive epilepsy.

Procedure:

Day 1 (Placebo): Patients received a single dose of placebo. The Standard

Photosensitivity Range (SPR) was determined by intermittent photic stimulation (IPS) at

various frequencies. The SPR is the range of frequencies that elicit a photoparoxysmal

response (PPR) on electroencephalogram (EEG).

Day 2 (Active Treatment): Patients received a single dose of Ica 105665 (100, 200, 400, or

500 mg). SPR was assessed at multiple time points post-dose.

Primary Outcome: The change in SPR from baseline (placebo day) compared to the active

treatment day. A response was defined as a reduction in the SPR of at least three units at

three separate time points or complete suppression of the PPR.[7]

Ica 105665 Phase I Hepatotoxicity Study (NCT01691274)
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Study Design: A randomized, parallel-assignment study in healthy volunteers.

Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of

PF-04895162 (Ica 105665).

Key Finding: The study was terminated due to observations of liver toxicity.
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Caption: Mechanism of action of Ica 105665.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://www.benchchem.com/product/b15587546?utm_src=pdf-body-img
https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Day 1: Placebo Baseline

Day 2: Active Treatment

Administer Placebo

Intermittent Photic
Stimulation (IPS)

EEG Recording

Determine Baseline
Standard Photosensitivity

Range (SPR)

Determine Post-Dose SPR

Compare

Administer Ica 105665

Intermittent Photic
Stimulation (IPS)

(Multiple time points)

EEG Recording

Click to download full resolution via product page

Caption: Workflow of the Ica 105665 Phase IIa photosensitive epilepsy trial.
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Caption: Ica 105665 development and discontinuation logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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